Home > Products > Screening Compounds P77912 > 7-Methyldeoxycholic acid
7-Methyldeoxycholic acid - 109582-23-2

7-Methyldeoxycholic acid

Catalog Number: EVT-1164868
CAS Number: 109582-23-2
Molecular Formula: C25H42O4
Molecular Weight: 406.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

7-Methyldeoxycholic acid is synthesized from deoxycholic acid, which itself is produced in the liver from cholic acid through bacterial action in the intestine. This compound belongs to a broader category of bile acids, which are amphipathic molecules that facilitate emulsification of fats.

Synthesis Analysis

The synthesis of 7-methyldeoxycholic acid can be achieved through various chemical methods. One notable approach involves the modification of deoxycholic acid using Grignard reagents. The synthesis process typically includes the following steps:

  1. Protection of Functional Groups: The carboxyl group of deoxycholic acid is often protected to avoid unwanted reactions during subsequent steps.
  2. Grignard Reaction: The protected compound undergoes a Grignard reaction with methylmagnesium iodide to introduce the methyl group at the C-7 position.
  3. Hydrolysis: Following the Grignard reaction, acid hydrolysis is performed to remove protecting groups and yield 7-methyldeoxycholic acid.
  4. Purification: The final product is purified using techniques such as silica gel column chromatography to isolate the desired bile acid from by-products and unreacted materials.

This synthesis pathway allows for control over stereochemistry and yields compounds with specific biological activities, particularly in exploring their potential as cholelitholytic agents .

Molecular Structure Analysis

The molecular structure of 7-methyldeoxycholic acid can be described by its chemical formula C27H46O4C_{27}H_{46}O_4. It possesses a steroid nucleus characterized by four fused carbon rings (three cyclohexane rings and one cyclopentane ring) with various functional groups:

  • Hydroxyl Groups: There are three hydroxyl groups located at positions C-3, C-12, and C-7.
  • Methyl Group: A methyl group is attached at C-7, which alters its solubility and biological properties compared to deoxycholic acid.

The stereochemistry around the hydroxyl groups and the methyl group significantly influences its interaction with biological membranes and its metabolic pathways .

Chemical Reactions Analysis

7-Methyldeoxycholic acid participates in various chemical reactions typical for bile acids. Key reactions include:

  • Hydroxylation: Unlike deoxycholic acid, 7-methyldeoxycholic acid does not undergo hydroxylation at the C-7 position due to steric hindrance introduced by the methyl group.
  • Conjugation: It can form conjugates with amino acids such as glycine or taurine, which enhances its solubility and facilitates its role in fat digestion.
  • Dehydroxylation: Under specific conditions, it can be converted back into other bile acids through microbial action in the gut.

These reactions are vital for understanding its role in metabolism and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 7-methyldeoxycholic acid primarily involves its function as a detergent in lipid digestion. By interacting with dietary fats, it promotes emulsification, increasing the surface area for pancreatic lipases to act upon. This process enhances fat absorption in the intestines.

Additionally, 7-methyldeoxycholic acid has been shown to inhibit bacterial 7-dehydroxylation, a process that can lead to the formation of potentially harmful metabolites from bile acids. This inhibition suggests a protective role against certain gastrointestinal disorders .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-methyldeoxycholic acid include:

These properties are critical for its biological function and potential therapeutic applications .

Applications

7-Methyldeoxycholic acid has several scientific applications:

  1. Cholelitholytic Agents: Due to its ability to dissolve cholesterol gallstones, it is being researched as a treatment option for gallstone disease.
  2. Metabolic Studies: It serves as a model compound for studying bile acid metabolism and interactions within the gastrointestinal tract.
  3. Pharmaceutical Development: Its unique properties make it a candidate for developing new drugs aimed at metabolic disorders related to bile acids.

Research continues into optimizing its synthesis and exploring additional therapeutic uses based on its biological activity .

Chemical Structure and Physicochemical Properties of 7-Methyldeoxycholic Acid

Molecular Architecture and Stereochemical Configuration

7-Methyldeoxycholic acid (3α,12α-dihydroxy-7ξ-methyl-5β-cholan-24-oic acid) is a semisynthetic bile acid analogue derived from the native deoxycholic acid. Its molecular formula is C₂₅H₄₂O₄, distinguishing it from deoxycholic acid (C₂₄H₄₀O₄) by the addition of a methyl group (-CH₃) at the C7 position on the steroid nucleus. The stereochemical notation "7ξ" indicates that this methyl group exists as a mixture of epimers at C7, primarily the 7α-methyl and 7β-methyl configurations. This epimeric mixture arises from the Grignard reaction used in its synthesis, where a methylmagnesium iodide reagent attacks the C7 ketone of a protected 7-oxo-deoxycholic acid precursor, followed by acid hydrolysis [4]. The 5β-cholanic acid backbone confers a characteristic bent orientation of the A, B, C, and D rings, with cis fusion between the A and B rings. The hydroxyl groups at C3 and C12 are in the α-orientation (below the molecular plane), while the carboxylic acid side chain at C24 adopts an extended conformation [4] [6].

Structural Comparison with Native Bile Acids

The introduction of a methyl group at C7 fundamentally alters the physicochemical behavior of 7-methyldeoxycholic acid compared to native bile acids:

  • Deoxycholic Acid (DCA): Both compounds share the 3α,12α-dihydroxy-5β-cholanate core. However, DCA lacks substituents at C7, rendering its β-face more uniformly planar. This allows tighter hydrophobic packing in micellar aggregates. The C7 methylation in 7-methyldeoxycholic acid disrupts this packing and increases steric bulk near the hydrophilic α-face [1] [6].
  • Cholic Acid (CA): Cholic acid possesses a 7α-hydroxyl group instead of the methyl group. This hydroxyl enhances hydrogen bonding capacity and aqueous solubility. The 7-methyl group in 7-methyldeoxycholic acid eliminates this polar functionality, increasing hydrophobicity but without the hydrogen-bonding capability [1] [4].

Table 1: Structural Comparison of 7-Methyldeoxycholic Acid with Native Bile Acids

Property7-Methyldeoxycholic AcidDeoxycholic Acid (DCA)Cholic Acid (CA)
Molecular FormulaC₂₅H₄₂O₄C₂₄H₄₀O₄C₂₄H₄₀O₅
C7 Substituent7ξ-methyl (α/β mixture)None7α-hydroxyl
Hydroxyl Groups3α, 12α3α, 12α3α, 7α, 12α
Hydrogen Bond Donors223
Key Synthetic StepGrignard methylation of 7-oxo-DCA derivativeN/A (Natural compound)N/A (Natural compound)

Solubility, Micelle Formation, and Lithogenic Potential

The C7-methyl group profoundly impacts solubility and self-assembly:

  • Solubility: The increased hydrophobic surface area reduces aqueous solubility compared to cholic acid but may slightly increase it relative to deoxycholic acid due to disruption of crystal lattice packing by the methyl group. Exact solubility data requires measurement but is inferred from structural analogs [1] [6].
  • Micelle Formation: Bile acids form primary micelles via hydrophobic interactions between their β-faces. The C7-methyl group projects above the β-face, increasing the hydrophobic domain shielded from water in the micellar core. Thermodynamic studies of similar C7-alkylated cholic acid derivatives show that alkyl chains ≥ butyl induce significant conformational changes. The alkyl chain can fold back over the steroid nucleus ("umbrella orientation"), minimizing hydrophobic surface exposure in monomers but maximizing hydrophobic interactions within micelles. This folding reduces the standard molar heat capacity change of demicellization (ΔC0demic), indicating partial shielding of the hydrophobic surface even in monomeric form [6].
  • Critical Micellar Concentration (CMC): Alkylation at C7 lowers the CMC compared to the parent cholic or deoxycholic acids, indicating enhanced micellization tendency. For example, C7-octyl cholate derivatives exhibit CMC values orders of magnitude lower than native cholate due to vastly increased hydrophobicity [6].
  • Lithogenic Potential: Native deoxycholic acid is implicated in cholesterol gallstone formation and colonic carcinogenesis. It promotes DNA damage via reactive oxygen species and acts as a tumor promoter in the colon. The C7-methyl group in 7-methyldeoxycholic acid may alter these effects. Crucially, the methyl group blocks the bacterial 7-dehydroxylation that converts primary bile acids like cholic acid into secondary DCA in the gut. This suggests 7-methyldeoxycholic acid itself, and potentially its analogs, might resist conversion into highly lithogenic or DNA-damaging secondary bile acids [1] [4] [6]. Studies show certain 7-methyl bile acids reduce cholesterol crystallization in model bile systems compared to DCA [8].

Structure-Activity Relationships in Bile Acid Analogues

Modifications at C7, such as methylation, are strategically important for tuning bile acid activity:

  • Metabolic Stability: The 7ξ-methyl group confers resistance to bacterial 7-dehydroxylation by gut flora, a major pathway degrading native bile acids like cholic acid into DCA. This resistance prolongs the compound's lifetime within the enterohepatic circulation and reduces the generation of deleterious DCA [4] [8].
  • Receptor Interactions: Bile acids act as signaling molecules through receptors like FXR (Farnesoid X Receptor) and TGR5. The hydrophobic 7-methyl group likely alters affinity for these receptors compared to DCA or CA. For instance, increased hydrophobicity generally enhances TGR5 activation but may reduce FXR affinity if it sterically hinders binding. Specific data on 7-methyldeoxycholic acid is limited, but related 7α-methyl-ursocholic acid shows distinct effects on cholesterol 7α-hydroxylase (CYP7A1) inhibition compared to ursodeoxycholic acid [8].
  • Enzyme Modulation: In rat liver microsomes, structural analogs like 7β-methyl-cholic acid and 7α-methyl-ursocholic acid potently inhibit cholesterol 7α-hydroxylase (the rate-limiting enzyme in bile acid synthesis), often more effectively than their non-methylated counterparts. This suggests C7 methylation enhances interaction with regulatory enzymes or proteins involved in bile acid homeostasis. 7-Methyldeoxycholic acid likely shares this potential [8].
  • Detergent Properties & Toxicity: Increased hydrophobicity from C7 alkylation generally enhances detergent strength and membrane toxicity (e.g., hemolysis). However, conformational shielding of the hydrophobic surface in monomers (folding over the steroid nucleus) might mitigate this toxicity compared to expectations based solely on hydrophobicity [6].
  • Therapeutic Design Rationale: The core design principle of 7-methylation in bile acids like 7-methyldeoxycholic acid aims to create hydrophilic bile acids resistant to bacterial dehydroxylation. While methylation increases intrinsic hydrophobicity compared to a hydroxyl, it prevents the formation of highly hydrophobic, toxic lithocholic acid (via dehydroxylation of chenodeoxycholic acid) or reduces accumulation of DCA. Furthermore, analogs like 7β-methyl-cholic acid exhibit greater resistance to conjugation and deconjugation enzymes than their unmethylated forms [4] [8].

Table 2: Impact of C7 Substituents on Bile Acid Properties and Activity

C7 SubstituentMetabolic Stability to 7-DehydroxylationRelative HydrophobicityEffect on Micelle Hydrophobic CoreInferred Receptor/Enzyme Interaction Profile
7α-OH (Cholic)Low (Converted to DCA)LowMinimal increaseStandard FXR/TGR5 activation
None (DCA)N/A (Secondary bile acid)HighSignificant contributionAltered FXR/TGR5; DNA damage promotion
7ξ-methylHigh (Resistant)Moderate-HighSignificant increase; folding possibleLikely altered FXR/TGR5 affinity; CYP7A1 inhibition
7β-methylHigh (Resistant)Moderate-HighSignificant increase; folding possiblePotent CYP7A1 inhibition suggested

Properties

CAS Number

109582-23-2

Product Name

7-Methyldeoxycholic acid

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S)-3,12-dihydroxy-7,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C25H42O4/c1-14(5-8-22(28)29)18-6-7-19-23-15(2)11-16-12-17(26)9-10-24(16,3)20(23)13-21(27)25(18,19)4/h14-21,23,26-27H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16-,17-,18?,19+,20+,21+,23+,24+,25-/m1/s1

InChI Key

UTDFMMXQANBWNX-CWUPUNKTSA-N

SMILES

CC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O

Synonyms

3 alpha, 12 alpha-dihydroxy-7-xi-methyl-5 beta-cholanoic acid
7-Me-DCA
7-methyldeoxycholic acid

Canonical SMILES

CC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O

Isomeric SMILES

CC1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4([C@H](C3)O)C)[C@H](C)CCC(=O)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.